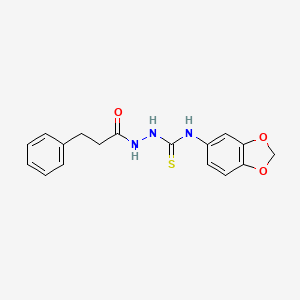

![molecular formula C22H13ClN2O4S2 B4578871 4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)

4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate

Descripción general

Descripción

The compound belongs to a class of chemicals that have garnered interest due to their multifaceted chemical properties and potential applications in various fields, excluding drug use and dosage. This compound's structure suggests it might exhibit significant biological activity, warranting detailed investigations into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of thiazolo and benzimidazole rings, key structural elements in our compound of interest. For example, a study demonstrated the synthesis of novel sulfonamides incorporating the thiazolidin-2-ylidene moiety, indicating the complexity and specificity required in synthesizing such compounds (Eldehna et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction analysis. Such studies reveal the geometric configuration, bond lengths, and angles critical to understanding the compound's chemical behavior and interaction with biological targets (Köysal et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, influenced by their functional groups. Research into related compounds has explored their reactivity, including the ability to undergo condensation reactions and their use in synthesizing dyes and other derivatives, highlighting the versatility and reactivity of the thiazolo and benzimidazole moieties (Mikitenko & Romanov, 1983).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds related to the chemical structure of interest. For example, the condensation of specific thiazole derivatives has led to the synthesis of new heterosystems, which were used for the synthesis of dyes with specific absorption spectra E. K. Mikitenko, N. N. Romanov, 1983. Furthermore, novel derivatives have been synthesized for use in photodynamic therapy, demonstrating significant properties such as high singlet oxygen quantum yield M. Pişkin, E. Canpolat, Ö. Öztürk, 2020.

Antimicrobial Activity

Some studies have focused on the antimicrobial activity of compounds structurally related to the chemical of interest. A novel series of compounds demonstrated excellent activity against a panel of microorganisms, including bacteria and fungi, indicating potential as antimicrobial agents Poonam Devi, M. Shahnaz, D. Prasad, 2022.

Anticancer Properties

Several compounds related to the chemical structure have been synthesized and evaluated for their anticancer activities. Some compounds showed moderate anti-inflammatory activity, which is relevant in the context of cancer treatment B. Tozkoparan, M. Ertan, P. Kelicen, Rümeysa Demirdamar, 1999. Additionally, specific derivatives have been identified with potent inhibitory activities against certain cancer cell lines, highlighting their potential as anticancer agents Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpınar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, T. Talele, 2013.

Chemical Structure Analysis

The structural analysis and characterization of related compounds have been essential in understanding their potential applications. Studies involving IR, MS, 1H NMR, and other spectroscopic methods have provided detailed insights into the molecular structure, aiding in the development of compounds with desired properties Vikas Padalkar, Vinod D. Gupta, K. Phatangare, V. Patil, Prashant G. Umape, N. Sekar, 2014.

Propiedades

IUPAC Name |

[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClN2O4S2/c23-15-7-11-17(12-8-15)31(27,28)29-16-9-5-14(6-10-16)13-20-21(26)25-19-4-2-1-3-18(19)24-22(25)30-20/h1-13H/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWXBYXQXUYZJK-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

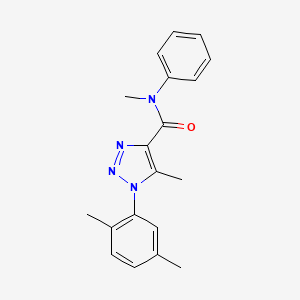

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

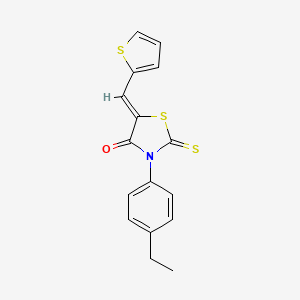

![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)

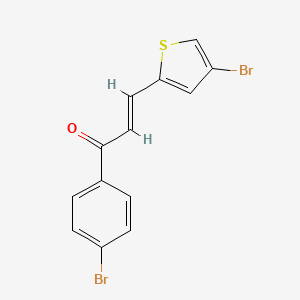

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)

![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)

![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)

![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)